

No Information Available on the Pharmacology of Dalcotidine

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Compound of Interest

Compound Name: Dalcotidine

Cat. No.: B1669778

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A comprehensive search for the pharmacology of a substance referred to as "**Dalcotidine**" has yielded no matching results. This suggests that "**Dalcotidine**" may not be a recognized or publicly documented pharmaceutical agent.

Extensive queries for "**Dalcotidine** pharmacology," "**Dalcotidine** mechanism of action," "**Dalcotidine** clinical trials," and "**Dalcotidine** pharmacokinetics" did not produce any relevant information within the scientific and medical literature. It is possible that "**Dalcotidine**" is a typographical error, a misnomer for another drug, a very early-stage investigational compound with no public data, or a discontinued agent.

For the benefit of researchers, scientists, and drug development professionals, we present information on similarly named or related compounds that were identified during the search, in the event of a possible misspelling by the user.

Potential Alternative: Famotidine

Famotidine is a potent histamine H2-receptor antagonist.^{[1][2]} Its primary pharmacological effect is the inhibition of gastric acid secretion.^[3]

Pharmacodynamics

Famotidine competitively blocks the action of histamine on H2 receptors in parietal cells of the stomach, which reduces the production of gastric acid.^[3] This leads to a dose-dependent suppression of both basal and stimulated acid secretion.^{[2][3]} On a weight-for-weight basis,

famotidine is approximately 20 to 7.5 times more potent than cimetidine and ranitidine, respectively.[1] Plasma concentrations of about 13 µg/L are associated with a 50% reduction in gastrin-stimulated gastric acid secretion.[1]

Pharmacokinetics

Absorption: After oral administration, the bioavailability of famotidine is approximately 40-50% due to incomplete absorption.[1] Peak plasma concentrations are typically reached within 2 to 4 hours.[1]

Distribution: The volume of distribution at steady-state ranges from 1.0 to 1.3 L/kg.[1] Plasma protein binding is relatively low, between 15% and 22%.[1]

Metabolism: Famotidine is not extensively metabolized.

Excretion: Approximately 70% of an intravenously administered dose of famotidine is eliminated unchanged in the urine.[1][3] The elimination half-life is about 2 to 4 hours in individuals with normal renal function.[1][2][4] Both glomerular filtration and renal tubular secretion are involved in its renal clearance.[1]

Quantitative Pharmacokinetic Parameters of Famotidine

Parameter	Value	Reference
Bioavailability	40-50%	[1]
Time to Peak Plasma Concentration (Tmax)	2-4 hours	[1]
Volume of Distribution (Vd)	1.0-1.3 L/kg	[1]
Plasma Protein Binding	15-22%	[1]
Elimination Half-life (t _{1/2})	2-4 hours	[1][2][4]
Renal Clearance	~15 L/h	[1]

Potential Alternative: Dalfampridine

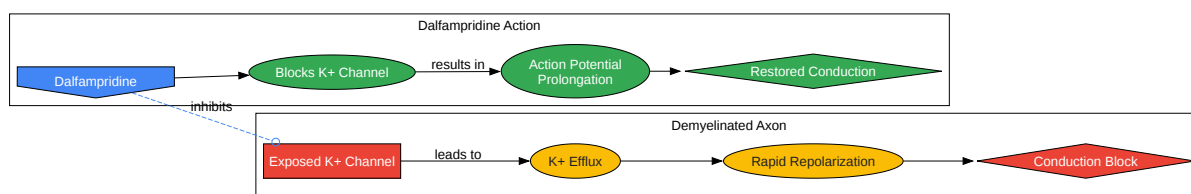
Dalfampridine is a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS).[5]

Mechanism of Action

In multiple sclerosis, demyelination of axons leads to the exposure of potassium channels, resulting in a leakage of potassium ions and reduced neuronal excitability. Dalfampridine blocks these voltage-gated potassium channels.[5] This action helps to prolong the action potential and restore conduction in demyelinated axons, thereby improving neuromuscular transmission.[5]

- Target: Voltage-gated potassium channels[5]
- Effect: Blocks potassium efflux, prolongs action potential, enhances synaptic transmission[5]

Signaling Pathway of Dalfampridine in Demyelinated Axons



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Caption: Mechanism of Dalfampridine on demyelinated axons.

Should "**Dalcotidine**" be a different compound, we recommend verifying the spelling and searching for alternative names or identifiers. Without further clarifying information, a detailed

pharmacological profile cannot be provided.

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References

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